![molecular formula C24H26N6O5 B2965036 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1113104-35-0](/img/structure/B2965036.png)
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H26N6O5 and its molecular weight is 478.509. The purity is usually 95%.
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Biological Activity
The compound 5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a novel organic molecule with potential biological applications due to its complex structure. This compound features multiple functional groups, including an amino group, a carboxamide group, and aromatic substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential as a therapeutic agent.
Structural Characteristics
The molecular formula of the compound is C24H26N6O5 with a molecular weight of approximately 478.51 g/mol. Its structure includes:
- Triazole ring : Known for its role in various pharmacological activities.
- Oxazole ring : Associated with immunomodulatory effects.
- Methoxy groups : May enhance solubility and influence receptor interactions.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains. The following sections summarize findings related to its biological activities.
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest it may exhibit similar properties. Preliminary studies indicate that derivatives of triazoles and oxazoles often show significant antimicrobial activity due to their ability to interfere with bacterial cell wall synthesis or function as enzyme inhibitors.
Immunomodulatory Effects
Isoxazole derivatives have been reported to possess immunoregulatory properties. For instance, compounds structurally related to the target compound have demonstrated inhibition of TNF-alpha production and modulation of immune cell proliferation in vitro. These findings highlight the potential of this compound as an immunosuppressive agent.
Case Studies and Research Findings
The proposed mechanism of action for the compound involves:
- Inhibition of Cytokine Production : Similar compounds have been shown to suppress cytokine release from immune cells, which may lead to reduced inflammation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells could be a critical mechanism for its anticancer effects.
- Receptor Interaction : The presence of multiple functional groups allows for diverse interactions with various biological targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-5-34-16-8-6-15(7-9-16)24-27-19(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-18-11-10-17(32-3)12-20(18)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXUMVQIEGFYEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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